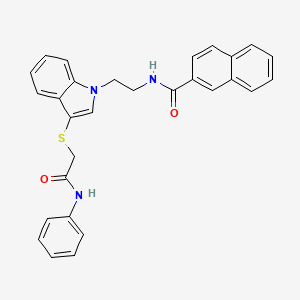
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is of interest due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3,4-dihydroisoquinoline - 3,4-dihydroisoquinoline can be synthesized through the Pictet-Spengler reaction, starting from a β-phenylethylamine derivative and an aldehyde.
Step 2: Sulfonylation - The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Step 3: Alkylation - The sulfonylated product is subjected to alkylation using bromoethylamine or a similar reagent to introduce the 2-ethylamine side chain.
Step 4: Amidation - Finally, the alkylated product is reacted with cyclopentanecarbonyl chloride to form the amide bond, resulting in 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide.
Industrial Production Methods:
The industrial production of this compound would involve optimization of the above synthetic routes for scalability, using batch or continuous flow processes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be fine-tuned to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl and isoquinoline rings, forming various oxidized products.
Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions.
Major Products:
The major products formed from these reactions would vary based on the specific reagents and conditions used but may include hydroxylated, hydrogenated, or functionalized derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry:
This compound can serve as a building block for synthesizing more complex molecules, used in various organic synthesis applications.
Biology:
Studies may investigate its biological activity, such as enzyme inhibition or receptor binding, potentially leading to new bioactive compounds.
Medicine:
Its structural features suggest potential for drug development, particularly in targeting central nervous system disorders or other therapeutic areas.
Industry:
Industrial applications could include its use as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mécanisme D'action
Molecular Targets and Pathways:
The exact mechanism of action would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its function.
It may interact with specific receptors or transporters, altering signaling pathways involved in various physiological processes.
Comparaison Avec Des Composés Similaires
N-cyclopentyl-N'-sulfonyl-3,4-dihydroisoquinoline derivatives.
Propanamide derivatives with varying side chains and functional groups.
Uniqueness:
The unique combination of the 3,4-dihydroisoquinoline, sulfonyl, and cyclopentyl moieties in this compound distinguishes it from other similar compounds.
Its specific structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
This is a brief dive into the fascinating world of 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide. Science truly never stops thrilling us, doesn't it?
Propriétés
IUPAC Name |
3-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(10-9-16-5-1-2-6-16)20-12-14-25(23,24)21-13-11-17-7-3-4-8-18(17)15-21/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSVKXXMPDHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)




![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
![2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2993263.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2993264.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)

![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)
